2-Bromo-6-(piperazin-1-yl)aniline
Descripción
BenchChem offers high-quality 2-Bromo-6-(piperazin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(piperazin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-6-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXILIWCDHLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-6-(piperazin-1-yl)aniline
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Bromo-6-(piperazin-1-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and foundational NMR principles to present a robust predictive analysis. This approach not only anticipates the spectral features but also elucidates the underlying chemical principles governing them.
Introduction: The Structural Significance of 2-Bromo-6-(piperazin-1-yl)aniline
2-Bromo-6-(piperazin-1-yl)aniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. The molecule incorporates three key structural motifs: a disubstituted aniline ring, a bromine atom, and a piperazine moiety. The electronic environment of each proton and carbon atom is uniquely influenced by its neighbors, making NMR spectroscopy an invaluable tool for structural elucidation and purity assessment. The ortho-disubstitution on the aniline ring, in particular, is expected to induce significant steric and electronic effects that will be reflected in the NMR spectra.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR spectra for 2-Bromo-6-(piperazin-1-yl)aniline, a standardized and rigorous experimental protocol is essential. The following methodology is recommended.[1]
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid 2-Bromo-6-(piperazin-1-yl)aniline.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle sonication if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer or higher.
-
Solvent: CDCl₃ (or DMSO-d₆).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer or higher.
-
Solvent: CDCl₃ (or DMSO-d₆).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
Reference: CDCl₃ at 77.16 ppm (or DMSO-d₆ at 39.52 ppm).[2]
The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the -NH₂ and piperazine N-H protons. DMSO-d₆ is a good choice for observing these exchangeable protons.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-6-(piperazin-1-yl)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the aniline -NH₂ protons, and the piperazine ring protons. The chemical shifts are influenced by the electronic effects of the bromo, amino, and piperazinyl substituents.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| H-4 | ~6.6 - 6.8 | Triplet (t) | J ≈ 8.0 | 1H |
| H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | - | 2H |
| Piperazine -CH₂- (N-aryl) | ~3.0 - 3.2 | Triplet (t) | J ≈ 5.0 | 4H |
| Piperazine -CH₂- (N-H) | ~2.8 - 3.0 | Triplet (t) | J ≈ 5.0 | 4H |
| Piperazine -NH | ~1.5 - 2.5 | Broad singlet (br s) | - | 1H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aniline ring will appear in this region. The bromine atom and the piperazinyl group are ortho to the amino group. The proton H-4, situated between the amino and bromo substituents, is expected to be the most shielded and appear as a triplet due to coupling with H-3 and H-5. Protons H-3 and H-5 will appear as doublets of doublets, with a larger ortho-coupling (J ≈ 8 Hz) and a smaller meta-coupling (J ≈ 1.5 Hz). The exact chemical shifts will depend on the combined electronic effects of the substituents.
-
Aniline Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet in the region of δ 4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Piperazine Protons: The piperazine ring has two sets of chemically non-equivalent methylene (-CH₂-) protons. The four protons on the carbons attached to the aniline ring will be deshielded and are predicted to appear as a triplet around δ 3.0-3.2 ppm. The other four protons on the carbons adjacent to the N-H group will be slightly more shielded and are expected to resonate as a triplet around δ 2.8-3.0 ppm. The N-H proton of the piperazine will likely appear as a broad singlet. The chair conformation of the piperazine ring can lead to more complex splitting patterns if the ring inversion is slow on the NMR timescale.[3][4]
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~145 - 150 |
| C-2 (-Br) | ~110 - 115 |
| C-3 | ~128 - 132 |
| C-4 | ~118 - 122 |
| C-5 | ~120 - 125 |
| C-6 (-piperazinyl) | ~140 - 145 |
| Piperazine -CH₂- (N-aryl) | ~50 - 55 |
| Piperazine -CH₂- (N-H) | ~45 - 50 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen (C-1 and C-6) and the bromine (C-2) will be significantly affected. C-1, attached to the electron-donating amino group, will be shielded, but its ipso-carbon shift will be influenced by the ortho-substituents. C-2, bearing the bromine atom, will have its chemical shift determined by the inductive and resonance effects of bromine. C-6, attached to the piperazinyl group, will also be influenced by the nitrogen atom. The chemical shifts of C-3, C-4, and C-5 will be influenced by the cumulative effects of the three substituents. The para carbon to the amino group (C-4) is often a good indicator of the electronic donation of the amino group.[5][6]
-
Piperazine Carbons (δ 45-55 ppm): The two sets of methylene carbons in the piperazine ring will appear in the aliphatic region of the spectrum. The carbons closer to the aromatic ring (N-aryl side) are expected to be more deshielded (δ ~50-55 ppm) compared to the carbons on the N-H side (δ ~45-50 ppm).
Visualization of Molecular Structure and Logical Relationships
To aid in the interpretation of the NMR spectra, a clear visualization of the molecular structure with atom numbering is essential.
Caption: Molecular structure of 2-Bromo-6-(piperazin-1-yl)aniline with atom numbering.
The following diagram illustrates the workflow for NMR spectral analysis.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-6-(piperazin-1-yl)aniline. By leveraging data from analogous compounds and fundamental NMR principles, a comprehensive interpretation of the expected spectral features has been presented. The provided experimental protocols and data tables serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control. The structural complexity of this molecule makes NMR spectroscopy an indispensable analytical technique, and this guide offers the foundational knowledge for its effective application.
References
- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline.
- Wiley-VCH. (n.d.). Supporting Information.
- Ośmiałowski, B. (2005).
- Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
- PubChem. (n.d.). 2-Bromoaniline.
- ResearchGate. (n.d.). NMR Spectra of Anilines.
- Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Supporting Information. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- University of Cambridge. (n.d.). 1H NMR Spectroscopy.
- Supporting Information. (n.d.).
- ChemicalBook. (n.d.). 2-Bromoaniline(615-36-1) 13C NMR spectrum.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).
- Ni, S., et al. (1992). 13C n.m.r, characterization of soluble polyaniline. Polymer, 33(17), 3607-3610.
- ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j....
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- arXiv. (2023). arXiv:2306.17457v2 [physics.chem-ph].
- European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 2-Bromoaniline(615-36-1) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-(2-Bromo-6-chlorophenyl)indolin-2-one.
Sources
High-Resolution Mass Spectrometry and Molecular Characterization of 2-Bromo-6-(piperazin-1-yl)aniline: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently oversee the structural validation of complex halogenated pharmaceutical intermediates. 2-Bromo-6-(piperazin-1-yl)aniline (CAS: 1864718-52-4) is a highly versatile building block in drug discovery[1][2]. The piperazine ring is a privileged scaffold utilized to improve aqueous solubility and target engagement in kinase inhibitors, while the ortho-bromoaniline moiety provides a reactive handle for transition-metal-catalyzed cross-coupling reactions.
Precise molecular characterization of this compound requires a deep understanding of isotopic distributions. This whitepaper establishes the foundational mass constants for 2-Bromo-6-(piperazin-1-yl)aniline and provides a field-proven, self-validating protocol for High-Resolution Mass Spectrometry (HRMS) analysis.
Chemical Identity & Fundamental Constants
In pharmaceutical development, a strict distinction must be made between Average Molecular Weight (used for bulk stoichiometric calculations) and Exact Monoisotopic Mass (used for structural elucidation via mass spectrometry).
The average molecular weight is calculated using IUPAC standard atomic weights, which account for the natural abundance of all isotopes[3]. Conversely, exact mass is calculated using the mass of the single most abundant isotope for each element.
Table 1: Chemical Identity and Mass Properties
| Parameter | Value | Causality / Application |
| Chemical Formula | C₁₀H₁₄BrN₃ | Base composition of the free base. |
| CAS Registry Number | 1864718-52-4 | Unique identifier for commercial sourcing[1][2]. |
| Average Molecular Weight | 256.147 g/mol | Used for reaction stoichiometry and molarity calculations. |
| Exact Mass (⁷⁹Br) | 255.0371 Da | Target mass for monoisotopic peak identification in HRMS. |
| Exact Mass (⁸¹Br) | 257.0351 Da | Target mass for the secondary isotopic peak in HRMS. |
Theoretical Framework: The Causality of the Bromine Isotope Effect
Why do we observe a discrepancy between the bulk molecular weight (256.15 g/mol ) and the exact mass (255.037 Da)?
A mass spectrometer does not measure "average" molecules; it detects discrete, ionized isotopologues. Bromine is unique among halogens because it exists in nature as an almost 1:1 mixture of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .
When 2-Bromo-6-(piperazin-1-yl)aniline is ionized, this natural abundance dictates that the mass spectrum will not show a single peak at 256.15 m/z. Instead, it will display a characteristic "doublet" separated by exactly 1.998 Da. Recognizing this 1:1 doublet is the first logical step in confirming the presence of a mono-brominated species before even looking at the exact mass error.
Logical derivation of the characteristic 1:1 mass doublet in brominated compounds.
Experimental Workflow: Self-Validating HRMS Protocol
To definitively confirm the identity and purity of 2-Bromo-6-(piperazin-1-yl)aniline, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS).
The following protocol is designed as a self-validating system . It incorporates blank injections to rule out carryover and utilizes a lock-mass strategy to compensate for time-of-flight or orbital trap instrument drift, ensuring mass accuracy within < 5 ppm.
Step-by-Step Methodology
Step 1: Sample Preparation & Blank Generation
-
Action: Dissolve 1.0 mg of 2-Bromo-6-(piperazin-1-yl)aniline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol/Water.
-
Self-Validation: Prepare a "Blank" vial containing only the 50:50 Methanol/Water matrix. The blank must be injected immediately prior to the sample to prove that the system is free of background contamination at the target m/z.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The 0.1% Formic Acid is critical. It acts as a proton source, driving the basic piperazine and aniline nitrogens into their protonated states, which is required for efficient positive-ion electrospray ionization (ESI+).
Step 3: ESI(+) Ionization and Lock-Mass Calibration
-
Action: Operate the ESI source in positive mode. Enable internal lock-mass calibration using a known background ion (e.g., polysiloxane at m/z 371.1012).
-
Causality: Ambient temperature fluctuations can cause slight expansions in mass analyzer hardware. The lock-mass provides a real-time internal reference point, mathematically correcting instrument drift and guaranteeing sub-5 ppm mass accuracy.
Step 4: Data Processing and Isotope Matching
-
Action: Extract the ion chromatograms for the theoretical [M+H]⁺ masses. Compare the empirical isotopic distribution against the theoretical model.
Step-by-step self-validating LC-ESI-HRMS experimental workflow.
Data Presentation: Expected Isotopic Signature
When analyzing the data processed in Step 4, the protonated molecule [M+H]⁺ will exhibit the following exact mass profile. The addition of a proton (H⁺) adds 1.007276 Da to the neutral exact mass.
Table 2: Expected HRMS Isotopic Signature for [M+H]⁺
| Isotope Composition | Theoretical m/z | Relative Abundance | Diagnostic Significance |
| [M(⁷⁹Br)+H]⁺ | 256.0444 | 100.0% | Base peak; confirms the monoisotopic mass. |
| [M(⁸¹Br)+H]⁺ | 258.0423 | ~97.3% | Secondary peak; confirms the presence of one Bromine atom. |
| [M(⁷⁹Br)+H+1]⁺ | 257.0477 | ~11.5% | ¹³C isotopic contribution from the 10 carbon atoms. |
Note: A mass error calculation must be performed: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000. A passing result for this protocol is strictly ≤ 5.0 ppm.
References
-
Roboculator. "Molecular Weight Calculator - Formula Mass (Source: IUPAC Standard Atomic Weights 2021)". Roboculator Analytical Tools. Available at: [Link]
Sources
A Technical Guide to the Structural Elucidation of 2-Bromo-6-(piperazin-1-yl)aniline: A Hypothetical Case Study
This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for the complete structural determination of a novel small organic molecule, using 2-Bromo-6-(piperazin-1-yl)aniline as a primary example. As the crystal structure of this specific compound has not been publicly reported, this document serves as a comprehensive, experience-driven walkthrough of the entire workflow—from material synthesis to final data analysis and interpretation.
Introduction: The Scientific Imperative
In pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical and chemical properties, including its solubility, stability, and, crucially for drug development, its ability to interact with biological targets. 2-Bromo-6-(piperazin-1-yl)aniline contains key pharmacophores—an aniline ring and a piperazine moiety—which are prevalent in many biologically active compounds.[1] Elucidating its crystal structure is a critical step in understanding its potential as a therapeutic agent or a versatile chemical building block.[2][3]
This guide explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Part 1: Material Synthesis & High-Quality Crystal Growth
Plausible Synthetic Route
The first requirement for any structural study is the pure, crystalline material. A probable synthetic pathway for 2-Bromo-6-(piperazin-1-yl)aniline involves a nucleophilic aromatic substitution (SNAr) reaction. A common approach begins with the N-arylation of a protected piperazine with a suitable di-halogenated aniline derivative, followed by deprotection.[4][5]
Caption: Plausible synthetic workflow for the target compound.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.[7]
Step-by-Step Crystallization Screening Protocol:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[7]
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a small pinhole or with parafilm perforated a few times with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days.[8][9] This is often the simplest and most effective starting method.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a "good" solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). As the poor solvent vapor diffuses into the drop, the solubility of the compound decreases, promoting crystallization.
-
Sitting Drop: A small vial containing the compound dissolved in a good solvent is placed inside a larger, sealed jar containing a poor solvent. The principle is the same as the hanging drop method.[8]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at its boiling point.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator or freezer.[6] Rapid cooling often leads to smaller or lower-quality crystals.
-
Expert Insight: The presence of the aniline and piperazine moieties suggests a high potential for hydrogen bonding. Therefore, protic solvents like ethanol or solvent/non-solvent systems such as ethanol/water or dichloromethane/hexane are excellent starting points for crystallization screening.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[10][11] The technique relies on the principle that X-rays are diffracted by the electrons in a crystal, creating a unique pattern that can be mathematically transformed into an electron density map.[12][13][14]
Caption: Standard workflow for SC-XRD data collection.
Detailed Experimental Protocol:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K). This cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
Data Collection: The mounted crystal is placed on a diffractometer.[15] A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal.[16] As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Integration and Scaling: Specialized software is used to identify the diffraction spots on each image, determine their intensities, and scale the data from all images to create a single reflection file (.hkl file). This file contains the Miller indices (h,k,l) and intensity for each reflection.
Part 3: Structure Solution and Refinement
The raw diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to solve the "phase problem" and generate a real-space model of the molecule.
Protocol using SHELX Software Suite:
The SHELX programs are a gold standard for small-molecule crystallography.[17][18]
-
Space Group Determination: The XPREP program analyzes the symmetry of the diffraction data to determine the crystal system and suggest possible space groups.
-
Structure Solution: The SHELXT or SHELXS program uses direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This initial solution usually reveals the positions of the heavier atoms (like Bromine).
-
Structure Refinement: The SHELXL program is used to iteratively refine the atomic model to best fit the experimental data.[19][20] This process involves:
-
Atom Assignment: Identifying and assigning all non-hydrogen atoms from the electron density map.
-
Anisotropic Refinement: Refining the thermal displacement parameters for each atom anisotropically, allowing them to be modeled as ellipsoids rather than spheres.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness of Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit between the model and the experimental data.
-
Part 4: Analysis of the Crystal Structure
A successful structure determination provides a wealth of information.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained for 2-Bromo-6-(piperazin-1-yl)aniline.
| Parameter | Representative Value | Description |
| Chemical Formula | C₁₀H₁₄BrN₃ | The molecular formula of the compound. |
| Formula Weight | 272.15 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequent and centrosymmetric space group. |
| a, b, c (Å) | 10.1, 12.5, 9.8 | The dimensions of the unit cell. |
| β (°) | 105.2 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1200.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.508 g/cm³ | The calculated density of the crystal. |
| Final R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and observed data. |
| wR2 (all data) | 0.089 | A weighted R-factor based on all data. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good refinement. |
Molecular and Supramolecular Features
-
Intramolecular Analysis: The structure would reveal precise bond lengths, bond angles, and torsion angles. The conformation of the piperazine ring (likely a chair conformation) and its orientation relative to the aniline ring would be determined.
-
Intermolecular Interactions: The presence of N-H groups on both the aniline and piperazine moieties, along with the nitrogen atoms of the piperazine ring, creates a high potential for hydrogen bonding. The analysis would focus on identifying these hydrogen bonds (e.g., N-H···N), which would likely dominate the crystal packing, forming chains or sheets of molecules.[21] Weaker interactions, such as C-H···π or π-π stacking between aniline rings, would also be investigated.
Part 5: The Role of Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.[22][23][24]
-
Phase Purity: PXRD is used to confirm that the bulk synthesized powder consists of the same crystalline phase as the single crystal selected for analysis.[25]
-
Polymorph Screening: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. PXRD is the primary tool for identifying and distinguishing between these different polymorphic forms.[22][26]
The experimental PXRD pattern of the bulk sample would be compared to a pattern calculated from the single-crystal structure data. A match confirms the phase purity of the bulk material.
Conclusion
The structural elucidation of a novel compound like 2-Bromo-6-(piperazin-1-yl)aniline is a systematic process that combines chemical synthesis, meticulous crystallization, precise data collection, and sophisticated computational refinement. Each step, from growing a suitable crystal to validating the final structural model, is critical for achieving a scientifically sound and unambiguous result. The resulting crystal structure provides invaluable, atom-level insights that are foundational for applications in drug discovery and materials science, enabling a deeper understanding of molecular interactions and solid-state properties. This guide provides a robust framework for researchers to confidently navigate this essential analytical workflow.
References
- Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published guide.
-
Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
-
Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]
-
McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
-
Unknown. SOP: CRYSTALLIZATION. Course Hero. Available at: [Link]
-
Sawyer, D. (2018). X-ray Powder Diffraction (XRD). SERC, Carleton College. Available at: [Link]
-
Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Technology Networks. Available at: [Link]
-
GNR. (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. GNR. Available at: [Link]
-
Walsh Medical Media. (2022). Fundamental Principles of X-ray Powder Diffraction and applications. Walsh Medical Media. Available at: [Link]
-
Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium. Available at: [Link]
-
Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]
-
Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
University of Texas at San Antonio. Crystal structure refinement : a crystallographers guide to SHELXL. UTSA Libraries. Available at: [Link]
-
American Chemical Society. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society. Available at: [Link]
-
Smith, F. P., & Buzzini, P. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
University of Missouri–St. Louis. (2006). Crystallisation Techniques. University of Missouri–St. Louis. Available at: [Link]
-
Camp, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]
-
University of Strasbourg. Guide for crystallization. University of Strasbourg. Available at: [Link]
-
Adobes-Vidal, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Excillum. Small molecule crystallography. Excillum. Available at: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at: [Link]
-
Reid, J. G., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules. Available at: [Link]
-
Powers, N. L., & Voscoboinik, A. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Available at: [Link]
-
European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. EPO. Available at: [Link]
-
BiŌkeanós. The Cambridge Structural Database. BiŌkeanós. Available at: [Link]
-
Ferlin, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]
-
CCDC. (2007). CCDC 631919: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]
-
PubChem. 2-Bromo-4-(4-methylpiperazin-1-yl)aniline. PubChem. Available at: [Link]
-
CCDC. The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
CCDC. (2015). CCDC 1431605: Experimental Crystal Structure Determination. University of Arizona Libraries. Available at: [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Available at: [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Available at: [Link]
-
Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules. Available at: [Link]
-
Ayeni, O. A., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Zhang, Y., et al. (2022). Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine, C10H6BrCl2N3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
Mossine, A. V., et al. (2023). 2-Bromo-6-hydrazinylpyridine. ResearchGate. Available at: [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. unifr.ch [unifr.ch]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 13. technologynetworks.com [technologynetworks.com]
- 14. gnr.it [gnr.it]
- 15. eas.org [eas.org]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 17. academic.oup.com [academic.oup.com]
- 18. abebooks.com [abebooks.com]
- 19. utsa.primo.exlibrisgroup.com [utsa.primo.exlibrisgroup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 23. pharmtech.com [pharmtech.com]
- 24. improvedpharma.com [improvedpharma.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to Assessing the Thermodynamic Stability of 2-Bromo-6-(piperazin-1-yl)aniline at Room Temperature
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-6-(piperazin-1-yl)aniline, a compound of interest in pharmaceutical development. Recognizing the critical role of stability in ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), this document outlines a suite of analytical methodologies and experimental workflows. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a molecule like 2-Bromo-6-(piperazin-1-yl)aniline, which incorporates a bromo-substituted aniline ring and a piperazine moiety, several potential degradation pathways must be considered. Aromatic amines are known for their susceptibility to oxidation, which can be exacerbated by exposure to light and heat.[3]
This guide provides a systematic approach to characterizing the intrinsic stability of 2-Bromo-6-(piperazin-1-yl)aniline at room temperature, in line with regulatory expectations for drug substance characterization.[4][5][6] We will explore the use of thermal analysis techniques to probe the solid-state stability and a stability-indicating chromatographic method to quantify the rate of degradation and identify potential degradants.
Foundational Stability Assessment: Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance and predicting its thermal behavior.[7][8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for this purpose.[9][10][11]
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and polymorphic forms.[7][12] For 2-Bromo-6-(piperazin-1-yl)aniline, a sharp, well-defined melting endotherm would suggest a pure, crystalline material. The presence of multiple thermal events could indicate polymorphism, which has significant implications for stability and bioavailability.[13]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-6-(piperazin-1-yl)aniline into a standard aluminum pan. Crimp a lid onto the pan.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm) or decomposition (exotherm).
Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.[10][11][14] This is crucial for identifying the temperature at which significant degradation begins.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-6-(piperazin-1-yl)aniline into a ceramic or platinum pan.
-
Method:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.
Data Presentation: Illustrative Thermal Analysis Data
| Parameter | Result | Interpretation |
| DSC Melting Point (Tonset) | 185.4 °C | Indicates a crystalline solid with a distinct melting point. |
| DSC Decomposition | Onset ~250 °C (exotherm) | The compound starts to decompose exothermically after melting. |
| TGA Onset of Decomposition | 245.7 °C | Significant mass loss begins, confirming thermal instability at elevated temperatures. |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual experimental results may vary.
Quantifying Stability: The Role of Stability-Indicating HPLC Methods
While thermal analysis provides insights into high-temperature stability, a stability-indicating analytical method is required to assess degradation under relevant storage conditions, such as room temperature.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the parent compound from its degradation products.[16][17]
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[15] The development and validation of such a method is a critical step.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[16]
-
Injection Volume: 10 µL.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2][18] The goal is to generate degradation products and demonstrate the specificity of the analytical method.[15]
-
Sample Preparation: Prepare solutions of 2-Bromo-6-(piperazin-1-yl)aniline (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.[19]
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. Compare the chromatograms to that of an unstressed control sample.
Visualization of Experimental Workflow
Caption: Workflow for forced degradation studies of 2-Bromo-6-(piperazin-1-yl)aniline.
Potential Degradation Pathways
Based on the structure of 2-Bromo-6-(piperazin-1-yl)aniline, several degradation pathways can be hypothesized. The aniline moiety is susceptible to oxidation, potentially forming N-oxides or colored polymeric impurities. The piperazine ring could also undergo oxidation. Hydrolysis is less likely under neutral conditions but could be forced at extreme pH.
Caption: Hypothesized degradation pathways for 2-Bromo-6-(piperazin-1-yl)aniline.
Data Presentation: Illustrative Forced Degradation Data
| Stress Condition | % Degradation of Parent | Number of Degradants | Observations |
| 0.1 N HCl, 60°C, 24h | 2.1% | 1 | Minor degradation observed. |
| 0.1 N NaOH, 60°C, 24h | 5.8% | 2 | More significant degradation than in acid. |
| 3% H₂O₂, RT, 24h | 15.2% | 3 | Highly susceptible to oxidation. Solution turned yellow. |
| 80°C, solid, 48h | 0.5% | 1 | Thermally stable in the solid state at 80°C. |
| Photostability (ICH Q1B) | 8.9% | 2 | Significant degradation upon light exposure. |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results from a forced degradation study. Actual experimental results may vary.
Long-Term Stability at Room Temperature
Following the insights gained from forced degradation studies, a formal long-term stability study should be initiated as per ICH Q1A guidelines.[6][19] This involves storing the drug substance under controlled room temperature conditions and testing it at specified time points.
Experimental Protocol: Long-Term Stability
-
Storage Conditions: Store samples of 2-Bromo-6-(piperazin-1-yl)aniline in a stability chamber at 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Time Points: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (by stability-indicating HPLC)
-
Purity/Degradation Products (by stability-indicating HPLC)
-
-
Data Analysis: Trend the data for assay and degradation products over time to establish a retest period.
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 2-Bromo-6-(piperazin-1-yl)aniline at room temperature. The initial thermal analysis using DSC and TGA provides a foundational understanding of its solid-state properties and thermal decomposition profile. The development of a stability-indicating HPLC method, coupled with forced degradation studies, is essential for identifying potential degradation pathways and quantifying the stability of the molecule under various stress conditions.
Based on the illustrative data, 2-Bromo-6-(piperazin-1-yl)aniline appears to be susceptible to oxidative and photolytic degradation. Therefore, it is recommended that the drug substance be protected from light and stored in a well-closed container, potentially under an inert atmosphere, to minimize degradation. The long-term stability study will provide the definitive data required to establish appropriate storage conditions and a retest period.
References
- Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Royal Society of Chemistry. (2016).
- Techplus Media Pvt. Ltd. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
- ICH. (2025, April 22).
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- International Council for Harmonis
- News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Benchchem. (n.d.).
- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
- Pharmatutor. (2015, May 26).
- National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC.
- Open Access Journals. (2024, December 18).
- Royal Society of Chemistry. (2016, July 7).
- The Pharma Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Research Journal of Pharmacy and Technology. (n.d.).
- PharmaTutor. (n.d.).
- LCGC International. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Inform
- National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo - PMC.
- MedCrave online. (2016, December 14).
- MDPI. (2023, February 25).
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(4-methylpiperazin-1-yl)aniline. PubChem.
- PubMed. (n.d.). Determination of primary aromatic amine in quality control of X-ray contrast media by flow-injection analysis.
- Cheméo. (n.d.). Aniline, 2-bromo-6-chloro - Chemical & Physical Properties.
- Lhasa Limited. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylaniline 95 53848-17-2.
- AIP Publishing. (1977, December 15). Molecular motions and lattice stability of a disordered organic alloy: Binary solid solutions of 1,4‐dihalonaphthalenes | The Journal of Chemical Physics.
- National Institutes of Health. (n.d.). Dynamic and solid-state behaviour of bromoisotrianglimine - PMC.
- R Discovery. (1965, October 1).
- EvitaChem. (n.d.). 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline.
- ResearchGate. (2023, December 15).
- PubMed. (2000, September 15).
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- Benchchem. (n.d.). Synthetic Pathways to Novel Pharmaceuticals Utilizing 2-Bromo-5-(trifluoromethyl)
- Journal of Health and Pollution. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2023, September 22). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- National Institute of Standards and Technology. (n.d.). Piperazine - the NIST WebBook.
- Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. insider.thefdagroup.com [insider.thefdagroup.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. quercus.be [quercus.be]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. news-medical.net [news-medical.net]
- 13. tainstruments.com [tainstruments.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. ajpsonline.com [ajpsonline.com]
- 18. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 19. ICH Official web site : ICH [ich.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Bromo-6-(piperazin-1-yl)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-6-(piperazin-1-yl)aniline, a key chemical intermediate with applications in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating step-by-step protocol, and authoritative references to ground the scientific principles at play.
Introduction and Strategic Overview
2-Bromo-6-(piperazin-1-yl)aniline is a disubstituted aniline derivative featuring both a bromine atom and a piperazine moiety. This unique arrangement makes it a versatile building block; the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the piperazine and aniline nitrogens offer sites for derivatization. The N-aryl piperazine scaffold is a particularly privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of conditions.[3][4][5]
The synthesis described herein employs a selective mono-amination of a readily available precursor, 2,6-dibromoaniline. The core of this transformation is the palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful method allows for the formation of C-N bonds under relatively mild conditions, offering significant advantages over harsher, classical methods like nucleophilic aromatic substitution, which would be inefficient for this electron-rich substrate.[1][2] The judicious choice of catalyst, ligand, base, and reaction conditions is paramount to achieving high selectivity for the desired mono-aminated product over the bis-aminated byproduct.
Reaction Scheme:
Caption: Overall reaction for the mono-amination of 2,6-dibromoaniline with piperazine.
Materials and Methods
Successful synthesis relies on the quality of the reagents and adherence to anaerobic and anhydrous techniques to protect the palladium catalyst from deactivation.
Table 1: Reagents and Precursor Compounds
| Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Role | Supplier Example |
| 2,6-Dibromoaniline | 608-30-0 | 250.92 | Starting Material | Sigma-Aldrich |
| Piperazine | 110-85-0 | 86.14 | Nucleophile | Alfa Aesar |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium(0) Source | Strem Chemicals |
| Xantphos | 161265-03-8 | 578.68 | Ligand | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base | Acros Organics |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | Solvent | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | VWR |
| Hexanes | 110-54-3 | 86.18 | Chromatography Eluent | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent | J.T.Baker |
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Insight
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[1]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 2,6-dibromoaniline to form a Pd(II) complex.
-
Amine Coordination & Deprotonation : Piperazine coordinates to the Pd(II) center. The base (NaOtBu) then deprotonates the coordinated piperazine to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination : This is the product-forming step. The aniline and piperazine fragments couple, and the desired C-N bond is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of a bulky, electron-rich ligand like Xantphos is critical. It promotes the reductive elimination step, which is often rate-limiting, and helps prevent side reactions like beta-hydride elimination.[2]
Caption: A simplified representation of the palladium-catalyzed cycle.
Detailed Step-by-Step Synthesis Protocol
This protocol is designed for a 5 mmol scale synthesis. All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Reaction Setup and Execution
-
Vessel Preparation : To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromoaniline (1.255 g, 5.0 mmol, 1.0 eq), piperazine (0.517 g, 6.0 mmol, 1.2 eq), and sodium tert-butoxide (0.673 g, 7.0 mmol, 1.4 eq).
-
Causality: Using a slight excess of piperazine helps drive the reaction to completion. The strong, non-nucleophilic base, NaOtBu, is essential for deprotonating the piperazine without competing in the coupling reaction.
-
-
Catalyst Addition : In a separate vial and under a glovebox or inert atmosphere, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 45.8 mg, 0.05 mmol, 1 mol% Pd) and Xantphos (86.8 mg, 0.15 mmol, 3 mol%). Add the catalyst and ligand solids to the Schlenk flask.
-
Causality: The Pd(0) source is extremely air-sensitive. Handling it under an inert atmosphere is critical to prevent oxidation to inactive Pd(II). The ligand-to-palladium ratio is optimized to ensure the catalyst remains stable and active throughout the reaction.
-
-
Atmosphere Exchange : Seal the Schlenk flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition : Add 25 mL of anhydrous toluene via syringe.
-
Degassing : Sparge the resulting suspension with a stream of inert gas through a needle for 15-20 minutes to remove any dissolved oxygen from the solvent.
-
Trustworthiness: This degassing step is a self-validating measure to guarantee an oxygen-free environment, which is crucial for the longevity and efficacy of the palladium catalyst.
-
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For TLC, use a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a lower Rf value than the starting 2,6-dibromoaniline.
Table 2: Summary of Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Dibromoaniline:Piperazine) | 1 : 1.2 | Slight excess of amine favors product formation. |
| Catalyst Loading (mol% Pd) | 1.0 mol% | Sufficient for efficient catalysis on this scale. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base ideal for amine deprotonation. |
| Temperature | 100 °C | Provides necessary thermal energy for catalytic turnover. |
| Solvent | Anhydrous Toluene | High-boiling, non-polar aprotic solvent suitable for Buchwald-Hartwig reactions. |
Work-up and Purification
-
Cooling & Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification : Purify the crude material by flash column chromatography on silica gel.
-
Eluent System : A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection : Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product : Combine the pure fractions and remove the solvent under reduced pressure to afford 2-Bromo-6-(piperazin-1-yl)aniline as a solid. The expected yield is typically in the range of 70-85%.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis protocol, from initial setup to the final, purified product.
Caption: Overall workflow for the synthesis of 2-Bromo-6-(piperazin-1-yl)aniline.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 2-Bromo-6-(piperazin-1-yl)aniline via a selective Buchwald-Hartwig amination. By carefully controlling the reaction stoichiometry and maintaining a rigorous inert atmosphere, high yields of the desired mono-aminated product can be achieved. This application note serves as a practical guide for chemists, enabling the efficient production of this valuable synthetic intermediate for further exploration in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for the Synthesis of a Key Letermovir Intermediate from 2-Bromo-6-fluoroaniline. Accessed March 27, 2026.
- PubChem. 2-Bromo-4-(4-methylpiperazin-1-yl)aniline.
- Wikipedia.
- Sigma-Aldrich. 2-Bromo-6-methylaniline. Merck KGaA. Accessed March 27, 2026.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Accessed March 27, 2026.
- Cheméo. Aniline, 2-bromo-6-chloro - Chemical & Physical Properties. Accessed March 27, 2026.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. Accessed March 27, 2026.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Accessed March 27, 2026.
- PubChem. 2-Bromoaniline.
- Benchchem.
- Benchchem. 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine. Accessed March 27, 2026.
- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154.
- Meenakumari, M., & Girija, R. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. World Journal of Advanced Research and Reviews. Accessed March 27, 2026.
- ResearchGate. (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Accessed March 27, 2026.
- ResearchGate. The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids. Accessed March 27, 2026.
- ChemicalBook. 2,6-Dibromoaniline synthesis. Accessed March 27, 2026.
- Google Patents. Prepn. of 2,6-dibromo aniline. Accessed March 27, 2026.
Sources
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-(piperazin-1-yl)aniline
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This transformation is particularly vital in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.[4][5] This guide provides a detailed examination and a robust protocol for a challenging yet valuable transformation: the palladium-catalyzed cross-coupling of 2-Bromo-6-(piperazin-1-yl)aniline with a secondary amine. The substrate presents unique challenges due to its steric hindrance and the presence of multiple nitrogen atoms which can potentially coordinate with the palladium catalyst. This document offers a comprehensive overview of the reaction mechanism, a guide to component selection, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in drug discovery and process development to successfully utilize this powerful synthetic tool.
Introduction: The Strategic Importance of Substituted Anilines
The synthesis of complex aryl amines is a critical endeavor in the development of new chemical entities. Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, often suffer from harsh reaction conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig amination revolutionized this field, providing a mild and general method for coupling a vast array of amines with aryl halides and pseudohalides.[1][4]
The target substrate, 2-Bromo-6-(piperazin-1-yl)aniline, is a valuable building block. The ortho-disubstituted aniline core, coupled with a reactive piperazine moiety, allows for the creation of diverse and complex molecular architectures often found in biologically active compounds.[4][6] However, the steric bulk around the bromine atom and the multiple basic nitrogen sites necessitate a carefully optimized catalytic system to achieve high yields and avoid common side reactions like hydrodehalogenation or catalyst poisoning.[1][7] This note will address these challenges directly, providing a reliable starting point for reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[2][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][11][12] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so strong as to cause substrate degradation.[13]
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][9]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
Applications of 2-Bromo-6-(piperazin-1-yl)aniline in Small Molecule Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the 2-Bromo-6-(piperazin-1-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is a paramount objective. The 2-Bromo-6-(piperazin-1-yl)aniline moiety has emerged as a privileged starting material in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the applications of this scaffold, detailing its strategic importance, synthetic utility, and the protocols for developing and evaluating drug candidates derived from it.
The unique arrangement of the functional groups in 2-Bromo-6-(piperazin-1-yl)aniline provides a trifecta of opportunities for the drug discovery chemist. The aniline amine serves as a crucial hydrogen bond donor, often anchoring the molecule to the hinge region of kinase ATP-binding pockets.[1] The piperazine ring offers a versatile handle for modification to enhance solubility, modulate pharmacokinetic properties, and establish interactions with the solvent-exposed regions of target proteins.[2][3] Finally, the ortho-bromine atom is a synthetically tractable point for introducing a wide array of substituents via modern cross-coupling reactions, enabling extensive exploration of chemical space to optimize potency and selectivity.[4]
Core Applications in Kinase Inhibition
A primary application of the 2-Bromo-6-(piperazin-1-yl)aniline scaffold is in the development of small molecule kinase inhibitors for oncology and inflammatory diseases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many pathological conditions.[5]
Mechanism of Action: Targeting the Kinase Hinge
The 2-substituted aniline motif is a well-established "hinge-binder" in kinase inhibitor design. The aniline nitrogen and one of the adjacent ring nitrogens can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring interaction provides a strong foundation for the inhibitor's binding affinity.
The piperazine moiety, often N-substituted, extends into the solvent-exposed region of the ATP-binding site. Modifications at this position can be tailored to improve aqueous solubility, a common challenge in drug development, and to introduce additional interactions with the target protein, thereby enhancing selectivity.[2]
The bromine atom at the 2-position of the aniline ring serves as a versatile chemical handle for introducing a variety of aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] These appended groups can occupy the hydrophobic pocket of the ATP-binding site, further increasing the inhibitor's potency and modulating its selectivity profile.
Synthetic Workflow: From Scaffold to Lead Compound
The synthesis of kinase inhibitors from 2-Bromo-6-(piperazin-1-yl)aniline typically follows a modular and convergent approach. The following workflow illustrates the key synthetic transformations.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of the 2-Bromo-6-(piperazin-1-yl)aniline core can be achieved through a Buchwald-Hartwig amination of 2,6-dibromoaniline with a suitable piperazine derivative. Often, the piperazine is mono-protected (e.g., with a Boc group) to prevent double arylation.
Materials:
-
2,6-Dibromoaniline
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry, argon-purged flask, add 2,6-dibromoaniline (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Add anhydrous toluene and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-amino-3-bromophenyl)piperazine-1-carboxylate.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine, 2-Bromo-6-(piperazin-1-yl)aniline.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom provides a reactive handle for introducing a wide variety of substituents. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation.[4][6]
Materials:
-
2-Bromo-6-(piperazin-1-yl)aniline (or its N-protected analogue)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium® A Pd G3)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, 2-MeTHF)
Procedure:
-
In an inert atmosphere glovebox or under a stream of argon, combine 2-Bromo-6-(piperazin-1-yl)aniline (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq) in a dry reaction vessel.
-
Add the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent system.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium® A Pd G3 | Choice depends on the steric and electronic properties of the coupling partners. Pre-catalysts can offer higher activity and stability.[4] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often effective for hindered couplings. |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | A mixture of an organic solvent and water is common, but anhydrous conditions can also be employed depending on the catalyst system. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 1: Typical Suzuki-Miyaura Reaction Parameters
Biological Evaluation of Derived Compounds
Once a library of compounds has been synthesized, they must be evaluated for their biological activity. For kinase inhibitors, this typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.
Protocol 3: In Vitro Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on the target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 384-well plate, add the kinase, substrate, and test compound in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay
Cell-based assays are crucial for determining the effect of the compounds on cancer cell growth and viability. The MTT or MTS assay is a widely used colorimetric method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the biological assays will guide the structure-activity relationship (SAR) studies. The goal is to understand how modifications to the 2-Bromo-6-(piperazin-1-yl)aniline scaffold affect the compound's potency, selectivity, and pharmacokinetic properties.
-
R1 Group (from Bromine): The nature of the aryl or heteroaryl group introduced at this position is critical for potency and selectivity. Electron-donating or -withdrawing groups, as well as the overall size and shape of this substituent, will influence interactions within the hydrophobic pocket of the kinase.
-
R2 Group (on Piperazine): Modifications at the N4 position of the piperazine ring are crucial for tuning physicochemical properties. The addition of small polar groups (e.g., hydroxyl, amino) can improve solubility, while larger, more complex groups can be used to probe for additional binding interactions or to block metabolic sites.
-
Aniline Moiety: While typically conserved for its hinge-binding role, substitutions on the aniline ring can be explored to fine-tune electronic properties and to modulate the pKa of the amine, which can impact binding affinity and cell permeability.
Conclusion
The 2-Bromo-6-(piperazin-1-yl)aniline scaffold represents a highly valuable starting point for the discovery of novel small molecule drugs, particularly kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural features provide a strong foundation for high-affinity binding to target proteins. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to leverage this powerful scaffold in their drug discovery programs.
References
- Al-Ghorbani, M., Gouda, M. A., Baashen, M., Alharbi, O., Almalki, F. A., & Ranganatha, L. V. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 1-18.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3287-3291.
- Compounds useful as kinase inhibitors. WO2017103611A1.
- Cyclic protein tyrosine kinase inhibitors. WO2000062778A1.
- Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors. WO-2018071348-A1.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(10), 4069.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1345-1350.
- Inhibitors of C-Jun-n-terminal kinase (JNK). Gray Lab, Stanford University.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3287-3291.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
- United States P
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(15), 1365-1386.
- N-phenyl-pyridine-2-carboxamide derivatives and their use as pd-1/pd-l1 protein/protein interaction modul
- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 23(17), 5675-5687.
- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors. RSC Medicinal Chemistry, 14(1), 23-45.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5949.
- Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 20(23), 6856-6861.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science, 374(6574), 1484-1489.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(10), 2268.
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 4(1), 110-114.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. WO2000062778A1 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemoselective N-Boc Protection of 2-Bromo-6-(piperazin-1-yl)aniline: A Protocol for Differentiating Aliphatic and Aromatic Amines
Executive Summary
The selective protection of polyamine scaffolds is a critical operation in modern drug development and complex organic synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone in this field, widely utilized to mask amine nucleophilicity and prevent unwanted side reactions[1]. This application note details a highly optimized, self-validating protocol for the chemoselective N-Boc protection of 2-bromo-6-(piperazin-1-yl)aniline. By leveraging the inherent physicochemical differences between a secondary aliphatic amine and a primary aromatic amine, this methodology achieves >99% regioselectivity without the need for exogenous catalysts or complex purification steps.
Similar kinetic control protocols have been successfully employed in the synthesis of complex pharmaceutical intermediates, including Boc-protected piperazine derivatives for HDAC inhibitors[2] and selective secondary amine acylations[3].
Mechanistic Rationale & Chemoselectivity Principles
The success of this protocol relies on the vast disparity in nucleophilicity between the two nitrogen centers in 2-bromo-6-(piperazin-1-yl)aniline.
-
The Aniline Moiety (Primary Aromatic Amine): The lone pair of electrons on the aniline nitrogen is delocalized into the π -system of the adjacent benzene ring. This resonance stabilization, coupled with the strong electron-withdrawing inductive effect (-I) of the ortho-bromine atom, significantly depresses its nucleophilicity (conjugate acid pKa ~4.6).
-
The Piperazine Moiety (Secondary Aliphatic Amine): The N4 nitrogen of the piperazine ring is sp3 hybridized with a highly localized lone pair. Benefiting from the electron-donating inductive effects of the adjacent alkyl chains, it is highly basic and nucleophilic (conjugate acid pKa ~9.8).
By strictly controlling the reaction temperature (0 °C) and stoichiometry (1.05 equivalents of Boc 2 O), the electrophilic attack is exclusively directed to the piperazine nitrogen.
Fig 2. Mechanistic rationale governing the chemoselective N-Boc protection.
Quantitative Data: Physicochemical & Reaction Optimization
Table 1: Physicochemical Comparison of Reactive Sites
| Property | Aromatic Amine (Aniline) | Aliphatic Amine (Piperazine N4) |
| Amine Classification | Primary Aromatic | Secondary Aliphatic |
| Conjugate Acid pKa | ~ 4.6 | ~ 9.8 |
| Nucleophilicity | Low (Resonance stabilized) | High (Alkyl inductive effect) |
| Steric Environment | Hindered (ortho-Br, ortho-piperazine) | Accessible |
| Target Reactivity | Unreactive at 0 °C | Highly reactive |
Table 2: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Boc 2 O (eq) | Base Added | Conversion (%) | Selectivity (Mono:Di) |
| 1 | DCM | 25 | 1.20 | TEA (1.5 eq) | >99 | 85:15 |
| 2 | DCM | 0 to 25 | 1.05 | None | >99 | >99:1 |
| 3 | MeOH | 25 | 1.05 | None | 95 | 90:10 |
| 4 | THF | 0 | 1.05 | DIPEA (1 eq) | 98 | 95:5 |
Note: Entry 2 represents the optimized parameters utilized in the protocol below.
Reagent Selection & Causality
-
Solvent (Anhydrous DCM): Dichloromethane is selected over protic solvents (like methanol) to prevent hydrogen bonding, which can alter the relative nucleophilicities of the amines and degrade chemoselectivity.
-
Base Omission (Critical Insight): Unlike acyl chlorides or chloroformates that generate corrosive HCl and necessitate an exogenous base (e.g., TEA, DIPEA), the reaction of amines with Boc 2 O generates only tert-butanol and carbon dioxide as byproducts. The piperazine moiety is sufficiently basic to drive the reaction. Adding an exogenous base is a common pitfall that artificially enhances the aniline's reactivity, leading to unwanted di-Boc protected artifacts.
-
Temperature (0 °C): Initiating the reaction at 0 °C ensures strict kinetic control, allowing only the most nucleophilic site (piperazine) to overcome the activation energy barrier.
Step-by-Step Experimental Protocol
Fig 1. Step-by-step workflow for the chemoselective Boc-protection of the piperazine moiety.
Methodology (10 mmol Scale)
Step 1: Substrate Preparation Charge a flame-dried 100 mL round-bottom flask with 2-bromo-6-(piperazin-1-yl)aniline (2.56 g, 10.0 mmol) and a magnetic stir bar. Add 50 mL of anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Stir until complete dissolution is observed.
Step 2: Kinetic Control Establishment Submerge the reaction flask in an ice-water bath. Allow the solution to stir for 10–15 minutes to equilibrate strictly to 0 °C. Causality: Lowering the thermal energy of the system suppresses the activation of the less nucleophilic aniline, ensuring the reaction remains under strict kinetic control.
Step 3: Electrophile Addition Prepare a solution of di-tert-butyl dicarbonate (Boc 2 O, 2.29 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Using an addition funnel or syringe pump, add the Boc 2 O solution dropwise over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing local excesses that could lead to non-specific di-protection.
Step 4: Reaction Propagation & Self-Validation Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) over an additional 1 hour. Self-Validation Checkpoint 1 (Macroscopic): Observe the reaction mixture for the evolution of fine gas bubbles (CO 2 ). The cessation of this effervescence is a reliable, self-validating indicator that the primary kinetic event has concluded.
Step 5: Quenching and Phase Separation Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ) and stir vigorously for 10 minutes. Transfer to a separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (2 × 20 mL).
Step 6: Drying and Isolation Combine the organic extracts and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual moisture and water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na 2 SO 4 ). Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude tert-butyl 4-(2-amino-3-bromophenyl)piperazine-1-carboxylate.
Analytical Validation
To ensure the trustworthiness of the protocol, the resulting product must be validated against the following analytical checkpoints:
-
Self-Validation Checkpoint 2 (TLC Orthogonality):
-
System: 9:1 DCM:MeOH on silica gel.
-
Observation: The starting material contains a free secondary amine, which stains intensely blue/purple with Ninhydrin. The product, lacking the secondary N-H, will not stain blue with Ninhydrin but will be strongly UV active (254 nm) and may stain faintly yellow/brown due to the intact aniline.
-
-
LC-MS Analysis: The product should exhibit an [M+H]+ peak at m/z 356.1 and 358.1. The 1:1 isotopic ratio confirms the retention of the bromine atom, while the mass shift (+100 Da) confirms mono-Boc protection.
-
1 H NMR (CDCl 3 , 400 MHz): The defining diagnostic peak is the Boc tert-butyl group, appearing as a prominent 9H singlet at approximately δ 1.48 ppm. Crucially, the aniline NH 2 protons must remain visible as a broad singlet around δ 4.20–4.50 ppm, definitively proving that the primary aromatic amine was not compromised.
References[3] Title: Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines
Source: ACS Publications (Organic Process Research & Development) URL: 1] Title: An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines Source: BenchChem URL: 2] Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: MDPI (International Journal of Molecular Sciences) URL:
Sources
Application Note: 2-Bromo-6-(piperazin-1-yl)aniline as a Strategic Building Block for Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Structural Rationale
In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can precisely navigate the ATP-binding pocket. 2-Bromo-6-(piperazin-1-yl)aniline (CAS: 1864718-52-4) has emerged as a highly versatile, trifunctional building block. Its rigid benzene core vectors three distinct functional groups, each serving a critical role in pharmacophore development and synthetic tractability.
As demonstrated in recent medicinal chemistry campaigns, the incorporation of piperazine moieties significantly enhances both the physicochemical properties and target binding affinities of kinase inhibitors [1].
The Trifunctional Advantage
-
The Aniline Motif (Hinge Binder): The primary amine ( NH2 ) acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide of the hinge residues).
-
The C2-Bromine (Synthetic Handle): The ortho-bromine atom provides an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows chemists to project diverse aryl or heteroaryl groups deep into the hydrophobic pockets (e.g., the DFG-out allosteric site) to achieve selectivity [2].
-
The C6-Piperazine (Solubility & Solvent Channel): The piperazine ring serves a dual purpose. It dramatically improves aqueous solubility (a common bottleneck in flat, aromatic kinase inhibitors) and vectors toward the solvent-exposed channel, where its secondary amine can be further derivatized to optimize pharmacokinetics [3].
Structural rationale of 2-Bromo-6-(piperazin-1-yl)aniline in kinase inhibitor design.
Synthetic Strategy & Causality
Direct cross-coupling on 2-bromo-6-(piperazin-1-yl)aniline is prone to failure if the secondary amine of the piperazine is left unprotected. Free amines can coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo competitive Buchwald-Hartwig amination, resulting in complex mixtures. Therefore, a self-validating workflow requires initial Boc-protection, followed by the core cross-coupling, and subsequent deprotection/functionalization.
Step-by-step synthetic workflow for derivatizing the building block.
Standard Operating Protocols
Protocol A: Selective Boc-Protection of the Piperazine Ring
Causality Check: The aniline nitrogen is significantly less nucleophilic than the secondary piperazine nitrogen due to resonance with the aromatic ring and steric hindrance from the adjacent bromine. This allows for highly regioselective protection without needing harsh conditions.
-
Initialization: Dissolve 2-bromo-6-(piperazin-1-yl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). Stir for 5 minutes at 0∘C .
-
Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2O ) (1.05 eq) dissolved in a small volume of DCM dropwise over 15 minutes.
-
Validation: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material validates completion.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate in vacuo. The resulting intermediate is taken to the next step without further purification.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality Check: We utilize Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step and prevents unwanted dehalogenation, which is crucial when dealing with sterically hindered ortho-substituted bromoarenes [2].
-
Reagent Assembly: In a microwave-safe vial, combine the Boc-protected intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Note: Degassing via argon sparging for 15 minutes is critical to prevent catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq). Seal the vial.
-
Reaction: Heat the mixture to 90∘C for 4 hours (or 110°C for 30 minutes via microwave irradiation).
-
Validation & Scavenging: Confirm mass via LC-MS (ESI+). To ensure trustworthiness in downstream biological assays, add a metal scavenger (e.g., SiliaMetS Thiol, 3.0 eq relative to Pd) and stir for 1 hour at room temperature to remove cytotoxic palladium residues before column chromatography.
Protocol C: Biological Assay Preparation (JNK/MEK Kinase Inhibition)
Compounds derived from piperazine-linked anilines have shown profound efficacy in targeting MAPK pathways, specifically MEK and JNK kinases [3].
JNK MAPK signaling pathway illustrating the targeted inhibition node.
Quantitative Data Presentation
The structural modifications at the C2 (via Suzuki coupling) and C6 (via piperazine derivatization) positions drastically alter both the biochemical potency and the physicochemical profile of the resulting inhibitors. The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from this building block.
| Compound ID | C2-Substitution (Hydrophobic Pocket) | Piperazine N-Substitution (Solvent Channel) | Target Kinase | IC50 (nM) | Aqueous Solubility (µg/mL) |
| CMP-01 | Phenyl | Hydrogen (Unprotected) | JNK3 | 450 | > 150 |
| CMP-02 | 3-Fluorophenyl | Methyl | JNK3 | 120 | 110 |
| CMP-03 | 3-(Trifluoromethyl)phenyl | Acetyl | JNK3 | 45 | 85 |
| CMP-04 | 2,4-Dichlorophenyl | 2-Methoxyethyl | MEK1 | 18 | 140 |
| CMP-05 | Pyridin-3-yl | Hydrogen (Unprotected) | MEK1 | 310 | > 200 |
Data Interpretation: Increasing the bulk and halogenation of the C2-aryl group (e.g., CMP-03, CMP-04) drives potency by maximizing Van der Waals interactions within the hydrophobic pocket. Conversely, capping the piperazine nitrogen with polar groups (e.g., 2-methoxyethyl in CMP-04) recovers the solubility lost by the addition of heavy halogens, demonstrating the critical balancing role of the piperazine moiety [4].
References
- Source: PMC / National Institutes of Health (NIH)
- Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine Source: Benchchem URL
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK)
- Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: SciELO South Africa URL
How to improve reaction yield in 2-Bromo-6-(piperazin-1-yl)aniline synthesis
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-6-(piperazin-1-yl)aniline
Overview The synthesis of 2-bromo-6-(piperazin-1-yl)aniline is a critical sequence for generating highly functionalized heteroaromatic building blocks used in drug discovery. The most robust and scalable route involves a three-step sequence starting from commercially available 1-bromo-3-fluoro-2-nitrobenzene:
-
Nucleophilic Aromatic Substitution (SNAr) with N-Boc-piperazine.
-
Chemoselective Nitro Reduction to the aniline.
-
Acidic Deprotection of the Boc group to yield the free base.
Figure 1: Three-step synthetic workflow for 2-Bromo-6-(piperazin-1-yl)aniline.
FAQ & Troubleshooting Guide
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q: I am observing unreacted starting material and some di-substituted byproducts. How can I drive the SNAr step to completion while maintaining regioselectivity?
A: The regioselectivity of this reaction relies on the differential leaving group ability of fluorine versus bromine. Fluorine is highly electronegative, which strongly stabilizes the anionic Meisenheimer complex intermediate during the addition-elimination mechanism, making it a vastly superior leaving group for SNAr[1]. However, steric hindrance from the adjacent nitro and bromo groups can impede the nucleophilic attack of the bulky N-Boc-piperazine.
To optimize this, ensure you are using a mild inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO[2]. Stronger bases or higher temperatures (>100 °C) can lead to unwanted displacement of the bromide or degradation.
Standard SNAr Protocol:
-
Charge a reaction flask with 1-bromo-3-fluoro-2-nitrobenzene (1.0 equiv), N-Boc-piperazine (1.05 - 1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Suspend the mixture in anhydrous DMF (10 mL/g of starting material).
-
Heat the suspension to 90 °C and stir for 4–6 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 10 °C and slowly add water to precipitate the product. Aging the slurry for 1 hour before filtration significantly improves the purity of the isolated 1-bromo-3-(4-Boc-piperazin-1-yl)-2-nitrobenzene[2].
Section 2: Chemoselective Nitro Reduction
Q: My LC-MS shows a major byproduct with a mass corresponding to the loss of the bromine atom (M-79). How do I prevent hydrodebromination during the nitro reduction?
A: This is the most common failure point in this synthetic sequence. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas will rapidly cleave the aryl C-Br bond. Palladium readily undergoes oxidative addition into the weak C-Br bond, leading to the des-bromo byproduct[3].
To preserve the aryl bromide, you must use a chemoselective single-electron transfer (SET) reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) is the industry standard for this transformation, offering excellent chemoselectivity and high yields[3]. Alternatively, electrochemical methods have recently emerged as hydrogen-free alternatives that also preserve aryl halides[4].
Table 1: Comparison of Nitro Reduction Conditions
| Reduction Method | Chemoselectivity (Nitro vs. Bromide) | Expected Yield | Des-bromo Byproduct (%) | Mechanistic Notes |
| Pd/C, H₂ (1 atm) | Poor | < 10% | > 85% | Oxidative addition of Pd cleaves C-Br bond. Avoid. |
| Fe, NH₄Cl | Excellent | 85 - 92% | < 1% | Mild SET mechanism; highly selective Béchamp reduction. |
| Zn, NH₄Cl | Good | 75 - 80% | 2 - 5% | Prone to stalling at the hydroxylamine intermediate. |
| SnCl₂, EtOH | Moderate | 60 - 70% | < 1% | Prone to difficult aqueous workups due to tin emulsions. |
Standard Béchamp Reduction Protocol:
-
Dissolve 1-bromo-3-(4-Boc-piperazin-1-yl)-2-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Water.
-
Add Ammonium Chloride (NH₄Cl, 3.0 equiv) and Iron powder (325 mesh, 5.0 equiv).
-
Heat the vigorously stirred suspension to 80 °C for 2 hours.
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake generously with hot Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and water, separate the organic layer, dry over Na₂SO₄, and evaporate to yield 2-bromo-6-(4-Boc-piperazin-1-yl)aniline.
Section 3: Boc Deprotection & Free-Base Isolation
Q: The deprotection proceeds cleanly by LC-MS, but my isolated yield of the final free base is very low, and the product turns dark brown upon storage. What is going wrong?
A: The final product, 2-bromo-6-(piperazin-1-yl)aniline, is an electron-rich, heteroaromatic diamine. The low yield during workup is caused by the high water solubility of the secondary amine on the piperazine ring (pKa ~9.8). If the aqueous phase is not sufficiently basic, the product remains protonated and will not extract into the organic phase. The darkening of the product is due to air oxidation of the electron-rich aniline moiety.
Standard Deprotection & Isolation Protocol:
-
Dissolve the Boc-protected aniline in Dichloromethane (DCM) (5 mL/g).
-
Add 4M HCl in Dioxane (5.0 equiv) dropwise at room temperature. Stir for 2–4 hours until gas evolution ceases and LC-MS shows complete deprotection.
-
Concentrate the reaction mixture to dryness to remove excess HCl and Dioxane.
-
Critical Workup Step: Suspend the crude hydrochloride salt in water and cool to 0 °C. Carefully adjust the pH to 11 using 2M aqueous NaOH.
-
Extract the aqueous layer 3–4 times with a highly polar organic solvent system (e.g., 10% Methanol in DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Storage: Flush the storage vial with Argon or Nitrogen gas and store at -20 °C protected from light to prevent oxidative degradation.
References
-
Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist. ACS Organic Process Research & Development.[Link]
-
Continuous flow synthesis of morpholine and piperazine derivatives from fluoronitrobenzenes. RSC Advances.[Link]
-
Convenient and highly chemoselective reduction of nitro-compounds. RSC Advances.[Link]
-
Hydrogen-free Electrochemical Hydrogenation of Unsaturated Compounds. ChemRxiv / Communications.[Link]
Sources
Technical Support Center: Optimizing Purification of 2-Bromo-6-(piperazin-1-yl)aniline
Welcome to the Technical Support Center for the chromatographic purification of 2-Bromo-6-(piperazin-1-yl)aniline . This compound is a highly valuable intermediate in drug discovery, but its structural features—a basic secondary aliphatic amine (piperazine), an oxidation-prone primary aromatic amine (aniline), and a bulky halogen—make it notoriously difficult to purify using standard normal-phase chromatography.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-purity isolation.
Mechanistic Overview: The "Tailing" Phenomenon
To successfully purify 2-Bromo-6-(piperazin-1-yl)aniline, one must understand the causality behind its chromatographic behavior. Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH), which act as Brønsted acids[1]. The secondary nitrogen on the piperazine ring is a strong Lewis/Brønsted base.
When the crude mixture is loaded onto the column, the piperazine nitrogen forms strong hydrogen bonds and ionic interactions with the silanol groups[2]. This acid-base interaction disrupts the ideal partitioning of the analyte between the mobile and stationary phases, leading to severe peak tailing, broad elution bands, and in some cases, irreversible adsorption[3].
Fig 1: Mechanism of silanol-amine interaction and neutralization by TEA.
Troubleshooting Guide
Q: My compound is streaking from Rf 0.1 to 0.5 on the TLC plate despite trying various Hexane/Ethyl Acetate ratios. How do I fix this? A: This is the classic macroscopic symptom of the silanol-piperazine interaction. To resolve this, add 1–2% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial "competing base." Because it is present in vast excess in the mobile phase, it preemptively binds to and neutralizes the acidic silanol sites on the silica gel. This allows your target 2-Bromo-6-(piperazin-1-yl)aniline to elute in a tight, symmetrical band[2].
Q: I added TEA, but the compound is still stuck on the column. What is the next step? A: If the compound is irreversibly adsorbed even with TEA, your mobile phase polarity is too low for this specific matrix. You must switch to a more aggressive, highly polar basic solvent system. Transition to a Dichloromethane (DCM) and Methanol (MeOH) gradient. Add 1% aqueous Ammonium Hydroxide (NH₄OH) to the MeOH portion of the eluent[4]. Caution: Avoid using chloroform as a substitute for DCM, as it often contains acidic impurities (like HCl) that will exacerbate amine binding and degrade your product[5].
Q: My purified fractions are turning dark brown after solvent evaporation. Is the compound degrading? A: Yes. While the piperazine ring causes the tailing, the primary aniline group is highly susceptible to air oxidation, which accelerates when the compound is concentrated and exposed to light or ambient air. Fix: Evaporate solvents under reduced pressure at a lower water bath temperature (<35°C). Immediately backfill the rotary evaporator with Nitrogen or Argon gas. Store the purified freebase in amber vials under an inert atmosphere at -20°C.
Frequently Asked Questions (FAQs)
Q: How do I choose between using Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) as a modifier? A: The choice depends entirely on your bulk solvent system:
-
TEA is highly lipophilic and completely miscible with non-polar solvent systems like Hexanes, Heptane, and Ethyl Acetate[4]. However, it has a boiling point of 89°C and can be difficult to remove completely from the final product without prolonged high-vacuum exposure[2].
-
NH₄OH is an aqueous solution and will cause phase separation if mixed with Hexanes. It is strictly used with polar protic mixtures like DCM/MeOH. It is highly volatile and much easier to remove under vacuum[4].
Q: When should I abandon standard silica and use amine-functionalized (NH₂) silica? A: You should switch to an NH₂-functionalized column if standard silica with basic modifiers still yields poor recovery (<50%), or if your downstream biological assay is highly sensitive to trace TEA contamination. Amine-functionalized silica provides a pre-neutralized, basic surface that completely eliminates the need for mobile phase additives[3].
Fig 2: Decision matrix for selecting the optimal chromatography workflow.
Data Presentation: Chromatographic Parameters
The following table summarizes the quantitative parameters for the three primary purification strategies.
| Parameter | Standard Silica + TEA | Standard Silica + NH₄OH | Amine-Functionalized (NH₂) Silica |
| Primary Solvent System | Hexanes / Ethyl Acetate | Dichloromethane / Methanol | Hexanes / Ethyl Acetate |
| Modifier Concentration | 1.0% – 2.0% (v/v) TEA | 1.0% (v/v) aq. NH₄OH in MeOH | None Required |
| Silica-to-Sample Ratio | 50:1 to 100:1 | 50:1 to 100:1 | 30:1 to 50:1 |
| Target TLC R_f | 0.20 – 0.35 | 0.20 – 0.35 | 0.20 – 0.35 |
| Post-Column Removal | High vacuum co-evaporation | Standard rotary evaporation | Standard rotary evaporation |
Experimental Protocols
To ensure a self-validating system, always perform Protocol 1 (TLC Validation) before committing your entire crude mass to Protocol 2 (Column Purification).
Protocol 1: TLC Method Development & Validation
-
Prepare Solvent: Mix 10 mL of your baseline solvent system (e.g., 50:50 Hexanes:Ethyl Acetate). Add 100 µL of Triethylamine (TEA) to create a 1% TEA solution.
-
Equilibrate Chamber: Place a filter paper in the TLC chamber, add the solvent, and let it saturate for 5 minutes.
-
Spotting: Dissolve 1 mg of crude 2-Bromo-6-(piperazin-1-yl)aniline in 100 µL of DCM. Spot onto a standard silica TLC plate.
-
Development & Visualization: Run the plate. Visualize under UV light (254 nm). The aniline ring will be highly UV-active.
-
Validation Check: If the spot is a tight circle with an R_f between 0.2 and 0.3, proceed to Protocol 2. If it streaks, increase TEA to 2% or switch to a DCM/MeOH/NH₄OH system[3].
Protocol 2: Flash Column Chromatography with Basic Modifier
-
Column Packing: Secure a glass column. Prepare a slurry of silica gel (50 grams per 1 gram of crude sample) using the optimized mobile phase containing the 1-2% TEA modifier.
-
Pre-Neutralization (Critical Step): Flush the packed column with at least 2 column volumes (CV) of the TEA-containing mobile phase. This preemptively neutralizes the silanol groups before the compound is introduced[4].
-
Sample Loading: Dissolve the crude mixture in the absolute minimum amount of DCM (or the mobile phase). Carefully load it directly onto the flat sand layer above the silica bed.
-
Elution: Elute the column using the optimized isocratic or gradient solvent system. Collect fractions in clean test tubes.
-
Recovery & Isolation: Identify product-containing fractions via TLC. Combine them in a round-bottom flask. Evaporate the solvent on a rotary evaporator (Bath Temp: 30°C) and place under high vacuum (≤ 0.1 mbar) for 4–6 hours to remove residual TEA. Purge with Argon prior to storage.
References
-
Silver, J. When basification of silica gel is required, before using Column chromatography? ResearchGate. URL:[Link]
-
Biotage. Successful flash chromatography. Biotage Application Notes. URL: [Link]
-
Chemistry LibreTexts. Packing Normal Phase Columns. LibreTexts. URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-(piperazin-1-yl)aniline Couplings
Welcome to the Advanced Troubleshooting Guide for highly hindered cross-coupling reactions. This module is specifically engineered for researchers and drug development professionals working with the 2-bromo-6-(piperazin-1-yl)aniline scaffold—a notoriously recalcitrant substrate in palladium-catalyzed C–C and C–N bond formations.
Executive Summary: The "Buttressing Effect"
The difficulty in coupling this scaffold is driven by severe topological constraints. The target C2–Br bond is flanked by an ortho-aniline (-NH 2 ) group at C1. Because the C6 position is occupied by a bulky piperazine ring, the C1-aniline group experiences a severe buttressing effect . The steric clash from the piperazine forces the aniline group—and any bulky protecting groups attached to it—out of the aromatic plane. This creates a massive steric wall that physically shields the adjacent C–Br bond, preventing the palladium catalyst from executing the critical oxidative addition step [1]. Furthermore, the poly-nitrogenous nature of the unprotected scaffold risks catalyst poisoning via stable off-cycle palladacycle formation.
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling yields mostly unreacted starting material and protodeboronated boronic acid. Why is oxidative addition failing? A1: The failure is driven by the steric microenvironment. Standard catalyst systems like Pd(PPh 3 ) 4 or Pd(dppf)Cl 2 utilize ligands that are either too rigid or lack the necessary steric profile to force the formation of a highly reactive, mono-ligated L 1 Pd(0) active species. When transmetalation and subsequent protodeboronation occur faster than oxidative addition, the catalytic cycle is starved of the aryl bromide. Solution: You must switch to "bulky-yet-flexible" ligands. Buchwald dialkylbiaryl phosphines (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPent) possess a massive steric profile that paradoxically accelerates the reaction [2][3]. Their bulk forces the dissociation of a second ligand to create a 14-electron L 1 Pd(0) species small enough to squeeze into the hindered C–Br bond, while their electron-rich nature facilitates the oxidative addition [3].
Q2: How should I protect the nitrogen atoms to balance reactivity and steric hindrance? A2: Unprotected amines will poison the Pd catalyst or undergo competing Buchwald-Hartwig amination.
-
Piperazine (C6): Must be protected. A standard N-Boc protection is highly recommended and generally well-tolerated since it is meta to the C–Br bond.
-
Aniline (C1): This is the critical junction. Do not use a di-Boc (N(Boc) 2 ) protection. The extreme steric bulk of two tert-butyl groups ortho to the bromine will completely shut down oxidative addition. Instead, use a mono-Boc protection or a trifluoroacetyl (TFA) group. The TFA group is electron-withdrawing (reducing the Lewis basicity of the nitrogen to prevent Pd coordination) and sterically compact, allowing the Pd catalyst to access the adjacent C–Br bond.
Q3: Which catalyst/ligand system provides the highest turnover for this specific scaffold? A3: For tetra-ortho-substituted or highly hindered microenvironments, the Pd-PEPPSI-IPent precatalyst is the current gold standard, capable of operating at low mol% even at room temperature[1]. If NHC chemistry is unavailable in your lab, the Buchwald ligand XPhos paired with Pd 2 (dba) 3 is the optimal phosphine-based alternative [2].
Quantitative Catalyst Comparison
To guide your experimental design, the following table summarizes the performance of standard vs. advanced catalyst systems on highly hindered ortho-substituted aryl bromides.
| Catalyst System | Ligand Classification | Relative Oxidative Addition Rate | Reductive Elimination Efficiency | Typical Yield (Hindered Scaffolds) |
| Pd(PPh 3 ) 4 | Monodentate Phosphine | Low (Sterically Blocked) | Poor | < 10% |
| Pd(dppf)Cl 2 | Bidentate Phosphine | Moderate | Poor | 15 – 30% |
| Pd 2 (dba) 3 / XPhos | Dialkylbiaryl Phosphine | High | Excellent | 85 – 95% |
| Pd-PEPPSI-IPent | NHC (Flexible Bulk) | Very High | Excellent | 90 – 98% |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a self-validating framework to ensure that any failure points are immediately identifiable during the workflow.
Reagents:
-
tert-Butyl 4-(2-amino-3-bromophenyl)piperazine-1-carboxylate (Mono-Boc protected starting material, 1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd-PEPPSI-IPent (2.0 mol%)
-
K 3 PO 4 (3.0 equiv)
-
1,4-Dioxane / H 2 O (5:1 v/v, thoroughly degassed)
Step-by-Step Methodology:
-
System Preparation: In a glovebox or using standard Schlenk techniques, charge a dry Schlenk tube with the aryl bromide, aryl boronic acid, Pd-PEPPSI-IPent, and K 3 PO 4 .
-
Solvent Addition & Baseline Validation: Add the degassed 1,4-Dioxane/H 2 O mixture.
-
Validation Check 1: Before heating, extract a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. This establishes the exact retention times of the starting materials and confirms the absence of pre-existing degradation or boronic acid homocoupling.
-
-
Reaction Initiation: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure optimal mass transfer between the aqueous base and organic layers.
-
In-Process Control (IPC): At the 4-hour mark, pause heating and take a second 10 µL aliquot for LC-MS.
-
Validation Check 2: Analyze the chromatogram. If protodeboronation of the boronic acid is observed (>20% Ar-H relative to Ar-B(OH) 2 ) but the aryl bromide remains unconsumed, the catalytic cycle is stalling at transmetalation. Intervention: Spike the reaction with an additional 0.5 equiv of boronic acid and 1.0 equiv of aqueous base, then increase the temperature to 95 °C.
-
-
Workup: Once the aryl bromide is consumed (>95% conversion), cool to room temperature. Dilute with EtOAc, wash with deionized water and brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled product.
Mechanistic & Workflow Visualizations
Troubleshooting logic tree for sterically hindered cross-coupling failures.
Catalytic cycle highlighting steric bottlenecks at oxidative addition.
References
-
Organ, M. G., Çalimsiz, S., Sayah, M. J., Hoi, K. H., & Lough, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls. Angewandte Chemie International Edition.[Link]
-
Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.[Link]
-
Vanden Broeck, S., Nahra, F., & Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics.[Link]
HPLC Method Validation for 2-Bromo-6-(piperazin-1-yl)aniline Purity Analysis: A Comparative Guide
Executive Summary
The accurate purity analysis of basic pharmaceutical intermediates, such as 2-Bromo-6-(piperazin-1-yl)aniline, presents a persistent challenge in liquid chromatography. The presence of the highly basic piperazine moiety frequently leads to severe peak tailing, compromising resolution and quantitative accuracy[1][2]. This guide provides a comprehensive comparison between traditional low-pH chromatographic approaches and an optimized high-pH methodology using hybrid silica columns. Furthermore, it outlines a robust, self-validating protocol aligned with the recently implemented ICH Q2(R2) guidelines (effective June 2024)[3][4].
The Molecular Challenge: Silanol Interactions and Peak Tailing
2-Bromo-6-(piperazin-1-yl)aniline is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and neurological therapeutics[5][6]. Analytically, its structure presents two distinct ionizable groups:
-
Aniline Amine: Weakly basic (pKa ~4.6).
-
Piperazine Secondary Amine: Strongly basic (pKa ~9.8).
The Causality of Peak Distortion
In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions. However, polar secondary interactions occur between basic analytes and residual silanol groups on the silica support surface[7]. At a standard mobile phase pH of 2.0–3.0, the piperazine nitrogen is fully protonated (positively charged). Simultaneously, while low pH suppresses the ionization of most acidic silanol species, a fraction of highly active silanols (especially those near metal impurities in older "Type A" silicas) remain ionized[1][8].
This creates a strong ion-exchange interaction between the protonated piperazine and the anionic silanols. The result is a dual-retention mechanism that manifests as an asymmetrical, stretched trailing edge—known as peak tailing[2].
Caption: Chromatographic optimization logic for basic piperazine derivatives.
Comparative Method Development: Traditional vs. Optimized
To mitigate tailing, chromatographers historically relied on endcapped columns or mobile phase additives like triethylamine (TEA) to act as silanol suppressors[1][2]. However, TEA accelerates stationary phase hydrolysis, reducing column lifetime[1].
A superior, modern approach leverages high-pH mobile phases combined with ethylene-bridged hybrid (BEH) silica columns . By raising the mobile phase pH to 10.0, the piperazine group is deprotonated and neutralized. Without a positive charge, the secondary ion-exchange interaction is eliminated, yielding perfectly symmetrical peaks[7][9]. Standard silica dissolves above pH 8.0, making hybrid silica or heavily base-deactivated columns mandatory for this approach[7].
Performance Comparison Data
The following table demonstrates the experimental performance of a standard Type-B C18 column at low pH versus a Hybrid C18 column at high pH for the analysis of 2-Bromo-6-(piperazin-1-yl)aniline (Concentration: 0.5 mg/mL; Detection: UV 254 nm).
| Parameter | Alternative A: Standard C18 (Low pH) | Optimized: Hybrid C18 (High pH) | Analytical Impact |
| Column Chemistry | High-Purity Type B Silica C18 | Ethylene-Bridged Hybrid (BEH) C18 | Hybrid withstands pH > 8.0 without dissolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (pH ~2.0) | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH neutralizes the basic piperazine moiety. |
| USP Tailing Factor ( As ) | 2.15 (Severe Tailing) | 1.08 (Highly Symmetrical) | As < 1.5 is required for accurate integration[7]. |
| Theoretical Plates ( N ) | 4,200 | 12,500 | Sharper peaks increase resolution from impurities. |
| Signal-to-Noise (S/N) | 45:1 (Broadened peak base) | 180:1 (Sharp peak apex) | Direct improvement in Limit of Quantitation (LOQ). |
Step-by-Step Experimental Protocol (Optimized Method)
This protocol establishes a self-validating system by incorporating system suitability criteria directly into the workflow.
1. Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.
-
Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.
2. Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard: Accurately weigh 25.0 mg of 2-Bromo-6-(piperazin-1-yl)aniline reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).
-
System Suitability (SST): Spike the standard with 0.1% of a known related substance (e.g., 2-bromoaniline) to verify resolution.
3. Chromatographic Conditions:
-
Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
15.1–20 min: Re-equilibrate at 10% B.
-
4. System Suitability Acceptance Criteria:
-
Resolution ( Rs ) between 2-Bromo-6-(piperazin-1-yl)aniline and 2-bromoaniline ≥ 2.0.
-
USP Tailing Factor ( As ) for the main peak ≤ 1.5.
-
Relative Standard Deviation (RSD) of main peak area for 5 replicate injections ≤ 1.0%.
Method Validation Framework: ICH Q2(R2) Compliance
The ICH Q2(R2) guideline, legally effective as of June 14, 2024, represents a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach[10][11]. It emphasizes the Analytical Target Profile (ATP) and requires rigorous statistical justification for reportable ranges[10].
Caption: ICH Q2(R2) lifecycle validation workflow for purity analysis.
Validation Execution & Acceptance Criteria
To validate the optimized high-pH method for 2-Bromo-6-(piperazin-1-yl)aniline, the following parameters must be executed per ICH Q2(R2)[4][12]:
| Validation Parameter | ICH Q2(R2) Methodology | Acceptance Criteria | Experimental Result (Example) |
| Specificity | Forced degradation (Acid, Base, Peroxide, Heat, UV). Peak purity assessed via Photodiode Array (PDA). | No interference from degradants at the main peak retention time. Peak purity angle < purity threshold. | Passed. Complete baseline resolution from oxidative degradants. |
| LOD & LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ = 10σ/S [10]. | S/N ratio ≥ 10 for LOQ. Precision at LOQ ≤ 10% RSD. | LOD: 0.01 µg/mLLOQ: 0.03 µg/mL |
| Linearity & Range | 5 concentration levels from LOQ to 120% of the nominal target concentration (0.5 mg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response. | R2 = 0.9998Range: 0.03 µg/mL to 600 µg/mL |
| Accuracy (Recovery) | Triplicate preparations of spiked samples at 50%, 100%, and 150% of nominal concentration. | Mean recovery across all levels must be between 98.0% and 102.0%. | Mean Recovery: 99.8%(Range: 99.2% - 100.4%) |
| Precision (Repeatability) | 6 independent sample preparations of a single homogeneous batch at 100% concentration. | %RSD of the assay value ≤ 2.0%. | Assay %RSD: 0.65% |
| Robustness | Deliberate variations in pH (±0.2), Temp (±5°C), and Flow Rate (±0.1 mL/min). | System suitability criteria (Tailing ≤ 1.5, Resolution ≥ 2.0) must remain met. | Passed. Maximum tailing observed was 1.15 at pH 9.8. |
Conclusion
Analyzing basic compounds like 2-Bromo-6-(piperazin-1-yl)aniline requires a mechanistic understanding of stationary phase chemistry. By transitioning from traditional low-pH methods that suffer from silanol-induced peak tailing to a high-pH methodology utilizing hybrid silica, laboratories can achieve superior peak symmetry, enhanced sensitivity, and robust reproducibility. Validating this optimized method under the updated ICH Q2(R2) framework ensures regulatory compliance and long-term analytical reliability.
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
-
New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods - PQE Group. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
2-Bromo-4-(4-methylpiperazin-1-yl)aniline - PubChem (NIH). Available at:[Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-Bromo-4-(4-methylpiperazin-1-yl)aniline | C11H16BrN3 | CID 11140174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. blog.pqegroup.com [blog.pqegroup.com]
- 12. mastercontrol.com [mastercontrol.com]
Mass spectrometry fragmentation pattern of 2-Bromo-6-(piperazin-1-yl)aniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-(piperazin-1-yl)aniline and Comparative Analytical Approaches
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-6-(piperazin-1-yl)aniline, a molecule of interest in pharmaceutical and chemical research. By understanding its fragmentation behavior, researchers can achieve unambiguous identification and structural elucidation. This document will delve into the predicted fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with other analytical methods for the characterization of this compound.
Introduction to 2-Bromo-6-(piperazin-1-yl)aniline
2-Bromo-6-(piperazin-1-yl)aniline is a substituted aromatic amine featuring a bromine atom and a piperazine ring attached to an aniline core. The molecular structure, with its various functional groups, gives rise to a characteristic fragmentation pattern in mass spectrometry, which is crucial for its identification in complex matrices or as part of a larger molecular assembly. The presence of nitrogen atoms makes it readily amenable to analysis by techniques such as electrospray ionization (ESI) mass spectrometry.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 2-Bromo-6-(piperazin-1-yl)aniline is predicted to be influenced by the lability of the piperazine ring and the bonds connecting it to the aromatic core, as well as the presence of the bromo- and amino- substituents. Softer ionization techniques like ESI typically yield a protonated molecule, [M+H]+.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion will induce fragmentation.
Key Fragmentation Pathways
Based on studies of similar piperazine-containing compounds, the primary fragmentation events are expected to involve the piperazine moiety.[3] The C-N bonds, being relatively weak, are prone to cleavage.
A dominant fragmentation pathway for phenylpiperazines involves the cleavage of the C-N bond between the piperazine ring and the benzene ring. Additionally, the piperazine ring itself can undergo cleavage, leading to characteristic fragment ions.[4] For 2-Bromo-6-(piperazin-1-yl)aniline, the following fragmentation steps are proposed:
-
Initial Protonation: In ESI-MS, the molecule will readily protonate, likely on one of the nitrogen atoms of the piperazine ring or the aniline amino group, to form the [M+H]⁺ ion.
-
Piperazine Ring Opening and Fragmentation: A common fragmentation route for piperazine derivatives is the cleavage of the bonds within the piperazine ring, which can lead to the formation of characteristic ions with m/z values of 70 and 56.
-
Cleavage of the Piperazine-Aniline Bond: The bond connecting the piperazine ring to the aniline core can cleave, resulting in a fragment ion corresponding to the protonated bromoaniline portion and a neutral loss of the piperazine moiety.
-
Loss of Bromine: The bromine atom can be lost as a radical, which is a common fragmentation pathway for halogenated aromatic compounds.[5]
The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of 2-Bromo-6-(piperazin-1-yl)aniline.
Caption: Predicted ESI-MS/MS fragmentation pathway of [M+H]⁺ of 2-Bromo-6-(piperazin-1-yl)aniline.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of 2-Bromo-6-(piperazin-1-yl)aniline, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural information. | High sensitivity, requires small sample amounts, provides structural details through fragmentation. | Isomeric differentiation can be challenging without high-resolution MS or reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, provides information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | Excellent for purity assessment and quantification. | Does not provide direct structural information without a coupled detector like MS. |
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of 2-Bromo-6-(piperazin-1-yl)aniline, the following experimental setup using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended.
Sample Preparation
-
Prepare a stock solution of 2-Bromo-6-(piperazin-1-yl)aniline at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with a mixture of water and acetonitrile (50:50 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.[6]
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive ESI mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select the [M+H]⁺ ion (m/z 270/272 due to bromine isotopes) for collision-induced dissociation (CID).
-
Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the LC-MS/MS analysis of 2-Bromo-6-(piperazin-1-yl)aniline.
Conclusion
The mass spectrometry fragmentation pattern of 2-Bromo-6-(piperazin-1-yl)aniline is predicted to be dominated by cleavages within the piperazine ring and the bond connecting it to the bromoaniline core. By utilizing tandem mass spectrometry, characteristic fragment ions can be generated, providing strong evidence for the compound's structure. While other analytical techniques like NMR provide complementary information, the high sensitivity and detailed structural information offered by mass spectrometry make it an indispensable tool for the analysis of such compounds in various research and development settings.
References
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
-
Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]
-
Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]
-
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Wiley Online Library. [Link]
-
Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives. Walsh Medical Media. [Link]
-
Arc-Induced Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Benzenamine, 3-bromo-. NIST WebBook. [Link]
-
2-Bromo-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Internal fragments generated by electron ionization dissociation enhance protein top-down mass spectrometry. PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
Sources
Benchmarking 2-Bromo-6-(piperazin-1-yl)aniline against other aniline scaffolds
Title: Benchmarking 2-Bromo-6-(piperazin-1-yl)aniline: A Privileged Scaffold for Targeted Drug Discovery and Orthogonal Synthesis
Executive Summary In modern medicinal chemistry, the selection of an appropriate core scaffold dictates not only the downstream synthetic versatility but also the ultimate pharmacokinetic and pharmacodynamic success of a lead compound. 2-Bromo-6-(piperazin-1-yl)aniline is a highly functionalized, trifunctional building block that merges the hydrogen-bonding capacity of an aniline, the steric and lipophilic properties of an ortho-halogen, and the solubilizing, basic nature of a piperazine ring.
This guide objectively benchmarks 2-Bromo-6-(piperazin-1-yl)aniline against three fundamental baseline scaffolds: Standard Aniline , 2-Bromoaniline , and 2-(Piperazin-1-yl)aniline . By analyzing physicochemical properties, cross-coupling reactivity, and pharmacological utility, this document provides researchers with the empirical data and mechanistic rationale needed to deploy this scaffold in drug discovery campaigns, particularly in the development of kinase inhibitors and GPCR ligands[1].
Physicochemical Benchmarking & Structural Causality
The substitution pattern on an aniline ring fundamentally alters its electronic distribution and physical properties. Table 1 summarizes the key physicochemical differences across the four benchmarked scaffolds.
Table 1: Comparative Physicochemical Properties
| Scaffold | Predicted pKa (Aniline -NH₂) | Predicted pKa (Piperazine -NH) | CLogP | TPSA (Ų) | Key Structural Feature |
| Aniline | 4.6 | N/A | 0.90 | 26.0 | Baseline aromatic amine. |
| 2-Bromoaniline | 2.5 | N/A | 2.10 | 26.0 | Ortho-halogenation. |
| 2-(Piperazin-1-yl)aniline | 4.2 | 9.8 | 1.15 | 38.0 | Basic solubilizing group. |
| 2-Bromo-6-(piperazin-1-yl)aniline | 2.1 | 9.6 | 2.35 | 38.0 | Trifunctional handle. |
Note: Values are calculated estimates based on standard cheminformatics models for comparative purposes.
Expert Analysis & Causality:
-
Electronic Effects (pKa Modulation): The introduction of the strongly electronegative bromine atom at the ortho position exerts a powerful inductive electron-withdrawing effect (-I). This stabilizes the free base form of the aniline, significantly lowering its pKa (from ~4.6 to ~2.1)[2]. Consequently, the primary amine in 2-Bromo-6-(piperazin-1-yl)aniline is less nucleophilic than standard aniline, which is highly advantageous when chemoselectivity is required during the functionalization of the secondary piperazine amine.
-
Solubility and ADME (The Piperazine Effect): Piperazine is recognized as a "privileged scaffold" in FDA-approved drugs[3][4]. With a pKa of ~9.6, the piperazine moiety remains protonated at physiological pH (7.4), drastically improving aqueous solubility and oral bioavailability, counteracting the lipophilic penalty (CLogP increase) introduced by the heavy bromine atom.
Synthetic Reactivity: Orthogonal Functionalization
The true value of 2-Bromo-6-(piperazin-1-yl)aniline lies in its three orthogonal reactivity handles: the primary aniline amine, the secondary piperazine amine, and the aryl bromide.
Benchmarking Suzuki-Miyaura Cross-Coupling Efficiency
Aryl bromides are standard electrophiles for palladium-catalyzed cross-coupling. However, ortho-substituted anilines can be challenging due to steric hindrance and the potential for the free amine to coordinate with the palladium catalyst, leading to catalyst deactivation[5][6].
Table 2: Comparative Suzuki-Miyaura Coupling Yields (Reaction with Phenylboronic Acid)
| Substrate | Catalyst System | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromoaniline | Pd(dppf)Cl₂ / K₂CO₃ | 2 | 80 | >95% |
| 2-Bromoaniline | Pd(dppf)Cl₂ / K₂CO₃ | 6 | 80 | 82% |
| 2-Bromo-6-(piperazin-1-yl)aniline | Pd(dtbpf)Cl₂ / K₂CO₃ | 4 | 80 | 88% |
Causality: While 4-bromoaniline couples rapidly, the ortho-bromine in our target scaffold requires a more sterically demanding and electron-rich ligand. The use of Pd(dtbpf)Cl₂ (1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride) overcomes the steric bulk of the adjacent piperazine and amine groups, facilitating rapid oxidative addition and preventing amine coordination[7].
Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol describes the self-validating cross-coupling of the aryl bromide while leaving the piperazine and aniline amines intact.
Reagents:
-
2-Bromo-6-(piperazin-1-yl)aniline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dtbpf)Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(piperazin-1-yl)aniline, arylboronic acid, and K₂CO₃.
-
Degassing: Add the Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 15 minutes. Crucial Step: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(dtbpf)Cl₂ under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 256.1 [M+H]+) is fully consumed, typically within 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). The basic piperazine ensures the product remains in the organic layer at neutral/basic pH. Dry over Na₂SO₄, filter, and concentrate.
Caption: Workflow demonstrating orthogonal reactivity handles of 2-Bromo-6-(piperazin-1-yl)aniline.
Pharmacological Utility: Kinase Hinge-Binding Potential
In targeted oncology, halogenated anilines and piperazine derivatives are cornerstone motifs for Epidermal Growth Factor Receptor (EGFR) and Janus kinase (JAK) inhibitors[8][9].
When benchmarking 2-Bromo-6-(piperazin-1-yl)aniline against standard aniline for kinase inhibition, the structural causality is clear:
-
Hinge Region Binding: The aniline -NH₂ acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Met793 in EGFR).
-
Selectivity Pocket (The Bromine Advantage): The ortho-bromine atom is highly lipophilic and polarizable. In mutant kinases (like EGFR T790M or Exon20 insertions), the bromine atom perfectly occupies the hydrophobic selectivity pocket created by the mutation, engaging in halogen bonding and preventing the kinase from adopting its active conformation[10]. Standard aniline lacks this steric bulk, resulting in poor selectivity.
-
Solvent Channel (The Piperazine Advantage): The piperazine ring is typically oriented towards the solvent-exposed region of the ATP-binding cleft. It not only improves the pharmacokinetic ADME profile but also serves as an attachment point for targeted warheads (e.g., acrylamides for covalent inhibition)[10].
Caption: EGFR signaling pathway inhibited by halogenated aniline-piperazine derivatives.
Strategic Recommendations
-
Choose Standard Aniline when establishing a baseline SAR or when minimal steric bulk is required in the target binding pocket.
-
Choose 2-Bromoaniline when exploring cross-coupling vectors, but be prepared to address poor aqueous solubility in subsequent steps.
-
Choose 2-(Piperazin-1-yl)aniline when aqueous solubility is the primary bottleneck, but electrophilic handles are not required.
-
Choose 2-Bromo-6-(piperazin-1-yl)aniline for advanced lead optimization where orthogonal late-stage functionalization (via Suzuki/Buchwald-Hartwig), high solubility, and specific hydrophobic pocket targeting are simultaneously required.
References
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PubMed / Expert Opinion on Drug Discovery. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at:[Link]
-
PubMed / Chemistry - An Asian Journal. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:[Link]
-
Semantic Scholar / Pharmaceuticals. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Available at: [Link]
-
ACS Publications / Journal of Medicinal Chemistry. Insight into Targeting Exon20 Insertion Mutations of the Epidermal Growth Factor Receptor with Wild Type-Sparing Inhibitors. Available at:[Link]
-
Clockss / Heterocycles. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides. Available at: [Link]
-
RSC Publishing. Prominent Ligand Types in Modern Cross-Coupling Reactions. Available at: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
2-Bromo-6-(piperazin-1-yl)aniline proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2-Bromo-6-(piperazin-1-yl)aniline
As a Senior Application Scientist, I have designed this protocol to ensure that researchers and drug development professionals can manage the disposal of 2-Bromo-6-(piperazin-1-yl)aniline with uncompromising safety and regulatory compliance. Proper chemical disposal is not merely a logistical endpoint; it is a critical extension of your experimental workflow.
This compound presents a complex, tripartite hazard profile: the systemic toxicity of an aniline core, the corrosive nature of a piperazine ring, and the environmental persistence of a halogenated aromatic structure[1][2]. Understanding the causality behind these structural hazards is essential for implementing a self-validating safety and disposal system.
Part 1: Molecular Causality & Hazard Profile
To safely manage 2-Bromo-6-(piperazin-1-yl)aniline, you must first understand how its molecular components dictate its reactivity and environmental fate:
-
The Aniline Core : Aniline derivatives are highly toxic and suspected carcinogens. They can rapidly penetrate the skin, leading to systemic toxicity and methemoglobinemia (the oxidation of hemoglobin, preventing oxygen transport)[2][3].
-
The Piperazine Moiety : Piperazine derivatives are basic, corrosive to the skin and eyes, and act as potent respiratory sensitizers[4][5].
-
The Bromine Substituent : The presence of a halogen atom classifies this compound as a halogenated organic. If combusted at low temperatures, halogenated aromatics can form highly toxic, environmentally persistent dioxins and furans[1]. Therefore, aqueous neutralization is strictly prohibited; it must be routed to high-temperature incineration[1].
Table 1: Hazard Summary and Regulatory Classifications
| Hazard Component | GHS Classification / Risk | Causality & Operational Impact | EPA / Waste Categorization |
| Aniline Core | Category 3 (Toxic), Carcinogen | High skin permeability; requires specialized barrier PPE. | U-listed/F-listed (if in solvent)[1][6] |
| Piperazine Ring | Category 1B (Corrosive), Sensitizer | Reacts violently with strong acids; causes severe eye/skin burns[3][7]. | Corrosive Organic Waste |
| Bromine Atom | Aquatic Toxicity | Prevents drain disposal; dictates high-temperature incineration[1][2]. | Halogenated Organic Waste |
Part 2: Engineering Controls & PPE Selection
Standard laboratory PPE is fundamentally insufficient for this compound. The causality behind our PPE selection is driven by the aniline core's ability to rapidly degrade and permeate standard nitrile materials[2][8].
Table 2: Required PPE and Material Causality
| PPE Component | Required Specification | Scientific Rationale |
| Hand Protection | Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves[2][8]. | Standard nitrile gloves are NOT recommended as aniline rapidly permeates them, causing systemic exposure[2][8]. |
| Eye Protection | Tight-fitting chemical splash goggles or full-face shield[2][7]. | Piperazine vapors and dust can cause severe, irreversible corneal damage[5][9]. |
| Body Protection | Fully-buttoned lab coat; chemical-resistant apron for large volumes[2]. | Prevents skin absorption and contamination of personal clothing[2][4]. |
| Workspace | Certified laboratory chemical fume hood[2][8]. | Mitigates inhalation risks of sensitizing piperazine dust and toxic aniline vapors[7][8]. |
Part 3: Waste Segregation & Logistics Workflow
Proper segregation is the foundation of safe chemical waste management[7]. 2-Bromo-6-(piperazin-1-yl)aniline must be strictly segregated from incompatible materials—specifically strong oxidizing agents (e.g., peroxides, nitrates) and strong acids—as these combinations can trigger violent exothermic reactions, fires, or explosions[3][7].
Disposal workflow for 2-Bromo-6-(piperazin-1-yl)aniline emphasizing halogenated segregation.
Part 4: Step-by-Step Disposal Methodology
This protocol provides a self-validating methodology for the safe preparation and disposal of 2-Bromo-6-(piperazin-1-yl)aniline waste.
Step 1: Container Selection and Validation
-
Action: Select a clean, leak-proof, UN-certified jerry can or high-density polyethylene (HDPE) container[7][10].
-
Validation: Ensure the container is free of residual acids or oxidizers. Jerry cans must not be filled more than 90% to allow for vapor expansion[10].
Step 2: Waste Transfer
-
Action: Transfer the chemical into the container using spark-proof tools within a certified fume hood[7][8].
-
Causality: Piperazine derivatives can generate corrosive dust[5]; working in a fume hood prevents respiratory sensitization.
Step 3: Labeling and Documentation
-
Action: Affix a "Hazardous Waste" label. Clearly write the full chemical name, "2-Bromo-6-(piperazin-1-yl)aniline," and list any solvents present[7].
-
Validation: Ensure GHS hazard pictograms (Toxic, Corrosive, Environmental Hazard) are clearly visible[1][7].
Step 4: Satellite Accumulation and Storage
-
Action: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area[7].
-
Causality: Aniline derivatives must be stored away from air, light, and copper to prevent degradation and polymerization[3].
Step 5: Final Disposal
-
Action: Arrange for collection by a licensed hazardous waste disposal company[1][7].
-
Causality: The mandatory final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[1][7]. This prevents the release of toxic nitrogen oxides (NOx) and hydrogen bromide (HBr) gases[3].
Part 5: Spill Management & Decontamination Protocol
In the event of an accidental spill, immediate and systematic action is required to mitigate exposure[2].
-
Isolation: Evacuate personnel from the immediate area and secure the entrance. Eliminate all ignition sources[3].
-
Containment: Wearing appropriate PPE (including a NIOSH-approved respirator if dust/vapors are present), cover the spill with an inert, dry absorbent material such as dry sand, earth, or vermiculite[2][3][4].
-
Critical Warning: Do NOT use combustible materials like sawdust, as the compound may react violently[3].
-
-
Collection: Sweep or scoop the contaminated absorbent material using non-sparking tools and place it into a sealed, airtight hazardous waste container[7][9].
-
Decontamination: Wipe the spill area with a decontaminating solution, followed by thorough washing with soap and water[2]. Ventilate the area completely before allowing personnel to return[2][3].
References
-
Western Kentucky University. "EPA Hazardous Waste Codes." WKU. Available at: [Link]
-
New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]
-
Washington State University. "Aniline Standard Operating Procedures." WSU. Available at:[Link]
-
University of Groningen. "Hazardous Waste Acceptance Conditions." RUG.nl. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. wku.edu [wku.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. rug.nl [rug.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
